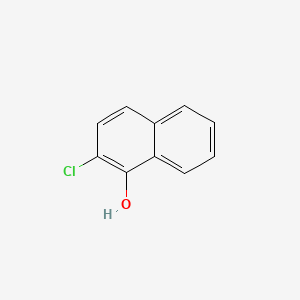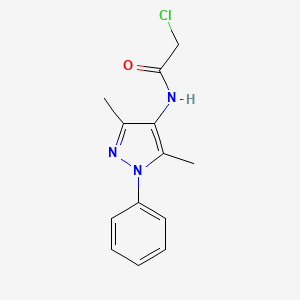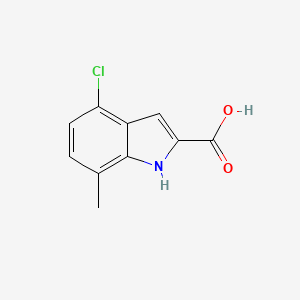
2-Chloronaphthalen-1-ol
Übersicht
Beschreibung
2-Chloronaphthalen-1-ol is an organochlorine compound derived from naphthalene. It is characterized by the presence of a chlorine atom and a hydroxyl group attached to the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Wirkmechanismus
Target of Action
The primary target of 2-Chloronaphthalen-1-ol is the PD-L1 receptor , which is associated with autoimmune diseases . This compound also binds to monoclonal antibodies , which are used in diagnostic procedures and histochemical staining of biological samples .
Mode of Action
This compound interacts with its targets through a process known as binding . When this compound binds to the PD-L1 receptor, it can potentially modulate the receptor’s activity . The exact changes resulting from this interaction are currently under investigation.
Result of Action
The molecular and cellular effects of this compound’s action are largely unknown and are a subject of ongoing research. Given its interaction with the PD-L1 receptor, it may have potential effects on cellular signaling and immune response modulation .
Biochemische Analyse
Biochemical Properties
2-Chloronaphthalen-1-ol has been found to interact with the PD-L1 receptor, which is associated with autoimmune diseases . This interaction suggests that this compound may play a role in modulating immune responses. Additionally, this compound has been shown to bind to monoclonal antibodies, which are used in diagnostic procedures and histochemical staining of biological samples .
Molecular Mechanism
Its binding to the PD-L1 receptor and monoclonal antibodies suggests that it may exert its effects through these interactions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Chloronaphthalen-1-ol can be synthesized through several methods. One common approach involves the chlorination of naphthalene followed by hydroxylation. The reaction typically requires a chlorinating agent such as chlorine gas or thionyl chloride, and a hydroxylating agent like sodium hydroxide or hydrogen peroxide. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination and hydroxylation processes. These processes are optimized for efficiency and cost-effectiveness. Industrial production may also involve the use of catalysts to enhance the reaction rate and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloronaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-chloronaphthalen-1-one.
Reduction: The chlorine atom can be reduced to form naphthalen-1-ol.
Substitution: The chlorine atom can be substituted with other functional groups, such as amino or nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like ammonia or nitric acid under specific conditions.
Major Products Formed
Oxidation: 2-Chloronaphthalen-1-one
Reduction: Naphthalen-1-ol
Substitution: Various substituted naphthalenes depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
2-Chloronaphthalen-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It has been studied for its potential therapeutic effects, particularly in the context of autoimmune diseases.
Medicine: It is used in diagnostic procedures and histochemical staining.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Vergleich Mit ähnlichen Verbindungen
2-Chloronaphthalen-1-ol can be compared with other chlorinated naphthalenes, such as:
- 1-Chloronaphthalen-2-ol
- 4-Chloronaphthalen-1-ol
- 1-Chloronaphthalen-4-ol
These compounds share similar structural features but differ in the position of the chlorine and hydroxyl groups. The unique positioning of these groups in this compound contributes to its distinct chemical properties and reactivity .
Eigenschaften
IUPAC Name |
2-chloronaphthalen-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6,12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WONRDHPFOHAWOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00955945 | |
| Record name | 2-Chloronaphthalen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00955945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
606-40-6, 34390-12-0 | |
| Record name | 1-Naphthalenol, 2-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606406 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphthalen-1-ol, 2-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034390120 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloronaphthalen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00955945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-dibenzo[b,d]furan-3-ylacetamide](/img/structure/B3024700.png)


![2-Chloro-N-[4-(3,4-difluoro-phenyl)-thiazol-2-yl]-propionamide](/img/structure/B3024703.png)





![2-chloro-N-[(methylamino)carbonyl]-2-phenylacetamide](/img/structure/B3024714.png)




